Carbovir triphosphate
Description
Chemical Synthesis Pathways of Carbovir (B1146969) Nucleoside
The chemical synthesis of Carbovir, a carbocyclic analog of 2',3'-dideoxyguanosine, has been approached through various methodologies. A common strategy involves the use of a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, as a key starting material. This method facilitates the construction of the carbocyclic ring system. The synthesis of Carbovir and its derivative Abacavir (B1662851) can be achieved directly from a 6-chloro intermediate derived from this lactam in one-step reactions.
Another approach to synthesizing carbocyclic nucleosides is through solid-phase synthesis. This technique utilizes a resin-bound allylic benzoate to which a purine (B94841) derivative is coupled via a palladium-catalyzed reaction. This method offers the advantage of simplified purification and the potential for further functionalization on the solid support before cleavage to yield the final carbocyclic nucleoside.
More broadly, the synthesis of carbocyclic nucleosides can be categorized into two main approaches: linear and convergent.
Linear synthesis involves building the heterocyclic base onto a pre-existing and suitably protected chiral cyclopentylamine.
Convergent synthesis entails the direct coupling of an intact heterocyclic base with a functionalized carbocyclic moiety.
Recent advancements have also explored novel methods, such as the sequential dipolar cycloaddition and reductive cleavage from enals and hydroxylamines to create stereochemically dense carbacycles with high efficiency.
Cellular Phosphorylation Cascades Leading to Carbovir Triphosphate Formation
Once Carbovir enters a cell, it must undergo a series of three phosphorylation steps to be converted into its active form, this compound. This metabolic activation is catalyzed by host cell kinases and is a critical determinant of the compound's antiviral activity.
The initial and often rate-limiting step is the conversion of Carbovir to Carbovir monophosphate. This reaction is catalyzed by 5'-nucleotidase. This first phosphorylation step is highly stereoselective.
Following the formation of the monophosphate, the next step is its conversion to Carbovir diphosphate (B83284). This phosphorylation is primarily catalyzed by guanylate kinase (GMP kinase). This step also exhibits significant enantiomeric selectivity.
The final phosphorylation step, converting the diphosphate to the active triphosphate form, is carried out by several cellular kinases. Nucleoside diphosphate kinase (NDPK) is a key enzyme in this conversion. Other kinases, such as pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase, can also phosphorylate Carbovir diphosphate.
The antiviral activity of Carbovir is almost exclusively associated with its (-)-enantiomer. This stereoselectivity is not due to the interaction of the triphosphate with the viral reverse transcriptase, but rather the differential phosphorylation of the two enantiomers by cellular enzymes.
The key enzymes involved in the phosphorylation cascade exhibit a strong preference for the (-)-enantiomer of Carbovir. Specifically:
5'-Nucleotidase effectively phosphorylates (-)-Carbovir (B125634) but not the (+)-enantiomer.
GMP kinase is approximately 7,000 times more efficient in phosphorylating (-)-Carbovir monophosphate compared to the (+)-form.
While kinases like pyruvate kinase, phosphoglycerate kinase, and creatine kinase can phosphorylate both enantiomers of the diphosphate at similar rates, nucleoside-diphosphate kinase shows a preference for the (-)-enantiomer.
This pronounced enzymatic preference for the (-)-enantiomer at the initial and second phosphorylation steps results in the selective intracellular formation of (-)-Carbovir triphosphate, which is responsible for the drug's antiviral effect.
Table 1: Key Enzymes in the Phosphorylation of Carbovir
| Phosphorylation Step | Substrate | Product | Key Enzyme(s) | Enantiomeric Preference |
|---|---|---|---|---|
| First Phosphorylation | Carbovir | Carbovir Monophosphate | 5'-Nucleotidase | (-)-enantiomer |
| Second Phosphorylation | Carbovir Monophosphate | Carbovir Diphosphate | Guanylate Kinase (GMP Kinase) | (-)-enantiomer |
| Third Phosphorylation | Carbovir Diphosphate | This compound | Nucleoside Diphosphate Kinase, Pyruvate Kinase, Phosphoglycerate Kinase, Creatine Kinase | Preferential for (-)-enantiomer by NDPK |
Design and Synthesis of Prodrugs for Enhanced Intracellular Delivery
To overcome the often inefficient initial phosphorylation step and enhance the intracellular concentration of the active triphosphate, various prodrug strategies have been developed. Prodrugs are modified versions of a drug that are designed to improve its delivery and are converted to the active form within the body.
One of the most successful approaches for nucleoside analogs like Carbovir is the phosphoramidate (B1195095) ProTide technology. Phosphoramidate prodrugs mask the initial phosphate (B84403) group with an aryloxy group and an amino acid ester. This modification allows the compound to more easily enter cells. Once inside, cellular enzymes cleave the masking groups, releasing the nucleoside monophosphate directly. This bypasses the need for the initial, often inefficient, phosphorylation step catalyzed by 5'-nucleotidase.
The design of these prodrugs is critical, as small changes can significantly impact their effectiveness. For instance, a phosphoramidate prodrug of Abacavir (a prodrug of Carbovir itself) led to a significant increase in anti-HIV potency and much higher intracellular levels of this compound compared to administering Abacavir alone. The synthesis of these phosphoramidate prodrugs typically involves coupling the nucleoside with a phosphoramidate moiety, a process that has been refined to improve yields and efficiency.
Structure
2D Structure
Properties
CAS No. |
129941-14-6 |
|---|---|
Molecular Formula |
C11H16N5O11P3 |
Molecular Weight |
487.19 g/mol |
IUPAC Name |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 |
InChI Key |
CQCAEOCIDCCJDQ-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Activation
Design and Synthesis of Prodrugs for Enhanced Intracellular Delivery
Lipophilic Triphosphate Prodrug Approaches (e.g., TriPPPro-CarbovirTP)
The TriPPPro (Triphosphate Prodrug) approach is a key strategy for the intracellular delivery of nucleoside triphosphates like Carbovir (B1146969) triphosphate. This method involves masking the triphosphate moiety with lipophilic groups, thereby neutralizing the negative charges and facilitating passage across the cell membrane.
The synthesis of TriPPPro-CarbovirTP is a multi-step process that begins with the parent nucleoside, carbovir. The nucleoside is converted into its corresponding nucleoside triphosphate prodrug through the application of the H-phosphonate route researchgate.net. This chemical synthesis strategy allows for the attachment of bioreversible masking units to the γ-phosphate of the triphosphate researchgate.net. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active Carbovir triphosphate within the target cell. The lipophilic nature of these prodrugs is crucial for their ability to permeate cell membranes, a significant hurdle for highly charged molecules like nucleotide triphosphates. Research has shown that highly lipophilic acyl residues on the prodrug lead to greater membrane permeability and result in the intracellular delivery of the phosphorylated metabolite researchgate.net.
Evaluation of Prodrug Hydrolysis and Triphosphate Formation in Biological Media
A critical aspect of developing effective triphosphate prodrugs is to ensure their efficient and selective conversion to the active triphosphate form within the target cells. The hydrolysis of TriPPPro-CarbovirTP has been evaluated in various biological media to simulate physiological conditions.
The stability and conversion of these prodrugs are typically assessed in media such as phosphate-buffered saline (PBS) at physiological pH and in cell extracts, for instance, from human CD4+ T-lymphocyte (CEM) cells researchgate.net. Studies on related TriPPPro compounds have demonstrated that hydrolysis is triggered by cellular enzymes, leading to the selective formation of the nucleoside triphosphate researchgate.net. The rate of this enzymatic cleavage is influenced by the nature of the lipophilic masking groups; for example, the hydrolysis rate of some prodrugs has been observed to decrease as the length of the alkyl chain in the acyl moiety increases researchgate.net. In CEM cell extracts, the hydrolysis of these prodrugs is significantly faster than in simple buffer solutions, indicating enzyme-catalyzed cleavage researchgate.net.
Table 1: Illustrative Hydrolysis Half-life of a TriPPPro-Nucleoside Analogue TP in Different Media
| Medium | Half-life (t½) |
| Phosphate-Buffered Saline (pH 7.3) | > 48 hours |
| Human CEM Cell Extract | ~13 hours |
Note: This data is illustrative for a TriPPPro-nucleoside analogue and does not represent specific values for TriPPPro-CarbovirTP.
Table 2: Illustrative Product Formation from TriPPPro-Nucleoside Analogue TP Hydrolysis in CEM Cell Extract
| Time Point | Prodrug Remaining (%) | Di-phosphate Product (%) | Triphosphate Product (%) |
| 0 h | 100 | 0 | 0 |
| 6 h | 60 | 15 | 25 |
| 12 h | 30 | 25 | 45 |
| 24 h | 5 | 30 | 65 |
Note: This data is illustrative for a TriPPPro-nucleoside analogue and does not represent specific values for TriPPPro-CarbovirTP.
Molecular Mechanism of Action
The antiviral activity of carbovir (B1146969) triphosphate is centered on its ability to inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. nih.govnih.gov This inhibition is achieved through a dual mechanism involving competitive inhibition and chain termination. patsnap.comnih.gov
Inhibition of Viral Reverse Transcriptase (RT)
Carbovir triphosphate functions as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Its chemical structure, which mimics the natural substrate dGTP, allows it to bind to the active site of the enzyme. patsnap.com This interaction is fundamental to its ability to interfere with the synthesis of viral DNA.
Competitive Inhibition with Natural Substrates (e.g., dGTP)
This compound acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, dGTP. patsnap.comfda.gov This means that CBV-TP directly competes with dGTP for binding to the enzyme's active site. patsnap.com The structural similarity between this compound and dGTP facilitates this competition. pharmgkb.org However, studies have shown that this compound is a relatively poor substrate for HIV-1 RT compared to dGTP, indicating that while it can bind to the enzyme, its incorporation into the growing DNA chain is less efficient than the natural nucleotide. nih.govacs.org
Role as a Chain Terminator in Viral DNA Synthesis
Upon incorporation into the nascent viral DNA strand, this compound acts as a chain terminator. patsnap.comacs.org This is a direct consequence of its chemical structure. The cyclopentene (B43876) ring in this compound replaces the deoxyribose sugar of natural nucleosides. Crucially, this structure lacks a 3'-hydroxyl (-OH) group. fda.govpharmgkb.org
Lack of 3'-Hydroxyl Group and its Mechanistic Implications
The absence of a 3'-hydroxyl group is the key to this compound's chain-terminating activity. fda.govpharmgkb.org In normal DNA synthesis, the 3'-OH group is essential for the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate, allowing for the elongation of the DNA chain. fda.gov Since this compound does not possess this group, once it is incorporated into the viral DNA, no further nucleotides can be added. patsnap.comfda.gov This effectively halts DNA synthesis and, consequently, viral replication. patsnap.com
Specificity for Viral Polymerases versus Host Cellular DNA Polymerases
A critical aspect of any effective antiviral agent is its ability to selectively target viral enzymes without significantly affecting host cellular processes. This compound demonstrates a high degree of selectivity for viral reverse transcriptase over human DNA polymerases. pharmgkb.orgebi.ac.uk
Inhibition Kinetics with HIV-1 Reverse Transcriptase
Kinetic studies have been instrumental in quantifying the inhibitory activity of this compound against HIV-1 RT. The inhibition constant (Ki) is a measure of the concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Ki for this compound in the inhibition of dGTP incorporation by HIV-1 reverse transcriptase has been reported to be 21 nmol/L. natap.org This low value underscores the potent inhibitory effect of CBV-TP on the viral enzyme. natap.org
Table 1: Inhibition Kinetics of this compound with HIV-1 Reverse Transcriptase
| Parameter | Value | Reference |
|---|
Comparative Analysis with Human DNA Polymerases (alpha, beta, gamma)
In contrast to its potent inhibition of HIV-1 RT, this compound is a weak inhibitor of human cellular DNA polymerases α, β, and γ. pharmgkb.orgebi.ac.uk This selectivity is crucial for minimizing cellular toxicity. Studies have shown that significantly higher concentrations of this compound are required to inhibit these host enzymes compared to the concentration needed to inhibit viral reverse transcriptase. ebi.ac.uk This differential inhibition ensures that the antiviral action is targeted primarily at the virus, with minimal disruption to the host cell's own DNA replication and repair mechanisms. pharmgkb.org
Table 2: List of Compounds
| Compound Name |
|---|
| Abacavir (B1662851) |
| This compound |
Interaction with DNA and RNA Templates during Polymerization
This compound (CBV-TP), the active intracellular metabolite of the antiretroviral drug abacavir, functions as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Current time information in Lyon, FR.researchgate.netnih.govacs.org Its mechanism of action is centered on its role as a fraudulent substrate for the viral polymerase, leading to the termination of the nascent DNA chain. As a guanosine (B1672433) analogue, CBV-TP competitively inhibits the incorporation of the natural substrate, deoxyguanosine triphosphate (dGTP), during both RNA-dependent DNA synthesis (reverse transcription) and DNA-dependent DNA synthesis. nih.govpnas.orgpnas.orgebi.ac.uk
The core inhibitory action of CBV-TP stems from its chemical structure. It possesses a carbocyclic ring instead of the deoxyribose sugar moiety found in natural nucleotides and, crucially, lacks the 3'-hydroxyl (-OH) group. researchgate.netnih.gov This 3'-OH group is essential for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), a fundamental step in the elongation of the DNA strand. nih.gov Once HIV-1 RT incorporates CBV-TP into the growing viral DNA, the absence of this 3'-OH group makes further extension of the chain impossible, causing an obligatory termination of polymerization. researchgate.netnih.gov
Detailed enzymatic studies using pre-steady-state kinetics have been conducted to precisely define the molecular interactions between CBV-TP and HIV-1 RT during polymerization. researchgate.netnih.govasm.orgfu-berlin.de These analyses measure the key kinetic parameters: the dissociation constant (Kd), which reflects the binding affinity of the nucleotide to the enzyme-template complex, and the maximum rate of incorporation (kpol). asm.org The ratio of these two parameters (kpol/Kd) provides a measure of the catalytic efficiency of incorporation.
Research has demonstrated that CBV-TP is a potent inhibitor of HIV-1 RT when using either RNA or DNA as a template, with kinetic constants for incorporation being similar for both processes. ebi.ac.ukfu-berlin.de However, a surprising finding from these kinetic studies is that CBV-TP is a relatively poor substrate for the wild-type HIV-1 reverse transcriptase (RTWT) when compared to the natural substrate, dGTP. researchgate.netnih.govebi.ac.ukfu-berlin.de
The development of drug resistance is a significant challenge in antiretroviral therapy. In the case of abacavir, a key mutation observed clinically is the substitution of methionine at position 184 with a valine (M184V) in the reverse transcriptase enzyme. researchgate.netnih.govfu-berlin.de Pre-steady-state kinetic analyses have shown that this M184V mutation confers resistance by further reducing the efficiency of CBV-TP incorporation. researchgate.netnih.govebi.ac.ukfu-berlin.de The mutant enzyme (RTM184V) exhibits an increased ability to discriminate between the natural substrate dGTP and the analogue CBV-TP, primarily by decreasing the rate of CBV-TP incorporation. researchgate.netasm.org
The following tables summarize the findings from kinetic studies on the interaction of this compound with HIV-1 Reverse Transcriptase.
Table 1: Pre-Steady-State Kinetic Parameters for dGTP and this compound (CBV-TP) Incorporation by HIV-1 RT
| Enzyme | Template | Substrate | Kd (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Selectivity [(kpol/Kd)dGTP / (kpol/Kd)CBV-TP] |
| Wild-Type (WT) | DNA | dGTP | Value | Value | Value | Value |
| CBV-TP | Value | Value | Value | |||
| RNA | dGTP | Value | Value | Value | Value | |
| CBV-TP | Value | Value | Value | |||
| M184V Mutant | DNA | dGTP | Value | Value | Value | Value |
| CBV-TP | Value | Value | Value | |||
| RNA | dGTP | Value | Value | Value | Value | |
| CBV-TP | Value | Value | Value |
Note: Specific numerical values from the primary literature (Ray et al., 2002) are represented by "Value". The data indicates that for WT RT, the incorporation efficiency for CBV-TP is significantly lower than for dGTP. The M184V mutation further increases the selectivity for dGTP over CBV-TP.
Table 2: Summary of Research Findings on this compound (CBV-TP) Interaction with HIV-1 RT
| Finding | Description | References |
| Mechanism of Inhibition | CBV-TP acts as a competitive inhibitor of dGTP and, upon incorporation, terminates DNA chain elongation due to the lack of a 3'-OH group. | researchgate.netnih.govpnas.orgpnas.org |
| Template Versatility | CBV-TP effectively inhibits both RNA-dependent and DNA-dependent DNA polymerization catalyzed by HIV-1 RT. | ebi.ac.ukfu-berlin.de |
| Efficiency with Wild-Type RT | Compared to the natural substrate dGTP, CBV-TP is incorporated with surprisingly low efficiency by wild-type HIV-1 RT. | researchgate.netnih.govebi.ac.ukfu-berlin.de |
| M184V Resistance Mechanism | The M184V mutation confers resistance by decreasing the rate of CBV-TP incorporation, thereby increasing the enzyme's selectivity for dGTP. | researchgate.netnih.govebi.ac.ukasm.orgfu-berlin.de |
Cellular and Biochemical Pharmacology
Intracellular Metabolism of Carbovir (B1146969) Precursors
The conversion of abacavir (B1662851) to its active form, carbovir triphosphate, is a multi-step process that occurs within the host cell.
Pathways of Anabolism to the Triphosphate Form
The intracellular transformation of abacavir to this compound involves a series of enzymatic reactions. fda.gov Unlike many other nucleoside analogues, this phosphorylation pathway does not appear to have a rate-limiting step. natap.org
The anabolic pathway is as follows:
Phosphorylation to Abacavir Monophosphate: The initial step is the phosphorylation of abacavir to abacavir monophosphate, a reaction catalyzed by adenosine (B11128) phosphotransferase. natap.orgimmunopaedia.org.za
Deamination to Carbovir Monophosphate: A cytosolic deaminase then removes an amine group from abacavir monophosphate to yield carbovir monophosphate. immunopaedia.org.za
Further Phosphorylation to Diphosphate (B83284) and Triphosphate: Carbovir monophosphate is subsequently phosphorylated to carbovir diphosphate by guanylate kinase. natap.org Finally, cellular kinases, including nucleoside diphosphate kinase, convert the diphosphate form to the active this compound. natap.orgimmunopaedia.org.za
This series of reactions highlights the conversion of an adenosine analogue precursor to a guanosine (B1672433) analogue active metabolite. natap.org
Intercellular and Intracellular Half-Life of this compound
The persistence of this compound within cells is a critical determinant of its antiviral activity. Studies have reported varying half-life values, which may be attributable to different assay methodologies and study populations.
In vitro studies in CEM T-lymphoblastoid cell lines have shown a monophasic disappearance of intracellular this compound with a half-life of approximately 2.5 to 3.3 hours. natap.orgnih.govasm.org
In contrast, studies in HIV-infected patients have demonstrated a significantly longer intracellular half-life for this compound, ranging from over 12 hours to a mean of 20.6 hours. natap.orgpmda.go.jp This prolonged half-life in patients may be due to factors such as a saturation step in the metabolic pathway or pooling of its precursors, carbovir monophosphate or carbovir diphosphate. natap.orgpmda.go.jp
One study reported a median intracellular half-life of 18 hours (range: 12-19 hours), with concentrations falling below the limit of detection by 72 hours after the last dose. ebi.ac.uknih.gov Another study found an average half-life of 14.1 hours, with a wide range from 4.8 to 39 hours. asm.org
Interactive Data Table: Half-Life of this compound
| Study Type | Cell/Patient Type | Reported Half-Life | Reference |
| In vitro | CEM T-lymphoblastoid cells | 2.5 hours | nih.govasm.org |
| In vitro | CEM T-lymphoblastoid cells | 3.3 hours | natap.org |
| In vivo | HIV-infected patients | >12 hours | natap.orgpmda.go.jp |
| In vivo | HIV-infected patients | 14.1 hours (range: 4.8-39) | asm.org |
| In vivo | HIV-infected patients | 18 hours (range: 12-19) | ebi.ac.uknih.gov |
| In vivo | HIV-infected patients | 20.6 hours | natap.orgpmda.go.jp |
Cellular Target Interaction Dynamics
The primary cellular target of this compound is the viral enzyme HIV reverse transcriptase (RT). fda.gov this compound is an analogue of deoxyguanosine-5'-triphosphate (dGTP) and acts as a competitive inhibitor of HIV-1 RT. fda.govnih.gov Its mechanism of action involves two key aspects:
Competitive Inhibition: It competes with the natural substrate, dGTP, for binding to the active site of HIV-1 RT. fda.gov The inhibition constant (Ki) for this interaction has been reported to be 21 nmol/L. natap.org
Chain Termination: Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the carbocyclic ring of carbovir prevents the formation of the necessary 5' to 3' phosphodiester bond for further DNA chain elongation, thereby terminating viral DNA synthesis. fda.govimmunopaedia.org.zaaskfilo.com
Importantly, this compound is a selective inhibitor of HIV reverse transcriptase and shows little to no inhibitory activity against human cellular DNA polymerases α, β, and γ, or DNA primase. ebi.ac.uk
Effects on Cellular Nucleotide Pools
Studies have investigated the impact of carbovir and its metabolites on the endogenous pools of cellular deoxynucleoside triphosphates (dNTPs). Research indicates that carbovir does not significantly decrease the intracellular levels of dGTP, dATP, dCTP, or TTP. nih.govnih.gov This suggests that the antiviral effect of this compound is primarily due to its direct interaction with HIV reverse transcriptase rather than a depletion of the natural nucleotide substrates required for DNA synthesis.
Incorporation into Cellular DNA (if any, as distinct from viral DNA)
While the primary mechanism of action involves incorporation into viral DNA, there is evidence of a small amount of carbovir being incorporated into the DNA of intact CEM cells. nih.govasm.org This incorporation was observed to increase when cells were co-incubated with mycophenolic acid, an inhibitor of IMP dehydrogenase. nih.govasm.org This finding suggests that under certain conditions, carbovir can be incorporated into cellular DNA, which may contribute to its cytotoxic effects. nih.gov However, it is a weak inhibitor of mammalian DNA polymerase α and mitochondrial DNA polymerase γ. fda.gov
Stereoselectivity of Cellular Enzymes in Carbovir Phosphorylation
The antiviral activity of carbovir is highly stereoselective, with the (-)-enantiomer being the active form against HIV. This stereoselectivity is determined by the differential phosphorylation of the carbovir enantiomers by cellular enzymes.
Initial Phosphorylation: 5'-Nucleotidase catalyzes the phosphorylation of the antivirally active (-)-carbovir (B125634) but does not phosphorylate the (+)-enantiomer. ebi.ac.ukresearcher.life Another enzyme, NT5C2, which acts as a 5'-nucleotidase, is also involved in the formation of carbovir monophosphate. reactome.org
Monophosphate to Diphosphate Conversion: GMP kinase is highly selective, with (-)-carbovir monophosphate being a substrate that is approximately 7,000 times more efficient than (+)-carbovir monophosphate. ebi.ac.ukresearcher.life
Diphosphate to Triphosphate Conversion: While several kinases, including pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase, can phosphorylate both enantiomers of carbovir diphosphate at similar rates, nucleoside-diphosphate kinase preferentially phosphorylates the (-)-enantiomer. ebi.ac.ukresearcher.life
Interestingly, both enantiomers of this compound can act as substrates and inhibitors of HIV reverse transcriptase. ebi.ac.ukresearcher.life Therefore, the pronounced difference in the anti-HIV activity between the carbovir enantiomers is a consequence of the stereoselective nature of the cellular enzymes involved in the phosphorylation pathway, not the enantioselectivity of the viral target enzyme itself. ebi.ac.ukresearcher.life
Preclinical Efficacy and Biological Activity in Vitro and in Vivo, Non Human Models
Antiviral Activity against HIV-1 Strains in Cell Culture Models
Carbovir (B1146969) triphosphate exhibits potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1). nih.gov It functions as a competitive inhibitor of the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. fda.govebi.ac.uk By mimicking the natural substrate, deoxyguanosine-5'-triphosphate (dGTP), carbovir triphosphate gets incorporated into the growing viral DNA chain. fda.govacs.org However, due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, preventing the necessary 5' to 3' phosphodiester bond formation and thereby halting viral DNA elongation. fda.govacs.org
Studies have shown that this compound is a powerful and selective inhibitor of HIV-1 replication. acs.orgnih.gov Its inhibitory activity has been demonstrated against various HIV-1 strains in different cell culture systems. nih.gov The conversion of abacavir (B1662851) to this compound is a critical step for its antiviral effect. fda.govacs.orgnih.gov Interestingly, a single amino acid mutation in the HIV-1 reverse transcriptase, from methionine to valine at position 184 (M184V), has been clinically observed in response to abacavir treatment and can confer resistance by reducing the efficiency of this compound incorporation. acs.orgnih.gov
Evaluation of Antiviral Potency in Various Cell Lines (e.g., CEM cells, PBMCs)
The antiviral potency of this compound has been evaluated in several human cell lines, including T-lymphoblastoid CEM cells and peripheral blood mononuclear cells (PBMCs). In CEM cells, the parent drug carbovir is metabolized to this compound, reaching concentrations sufficient to inhibit HIV reverse transcriptase. nih.gov The half-life of this compound in CEM cells is approximately 2.5 to 3.3 hours. nih.govnatap.org
In human lymphoid CEM cells, (-)-carbovir (B125634) is primarily converted to its active triphosphate form. Studies have shown that incubation of CD4+ CEM cells with either abacavir or carbovir leads to the accumulation of this compound. natap.org
In PBMCs, this compound has also demonstrated significant antiviral activity. nih.gov For instance, a prodrug of a related compound, cyclo-d4G, showed selective anti-HIV activity in PBMCs, inhibiting the LAI strain of HIV-1 with a 50% effective concentration (EC50) of 1.1 ± 0.1 μM. nih.gov While not directly this compound, this highlights the utility of PBMCs in assessing the antiviral potential of nucleoside analogs that are intracellularly phosphorylated to their active triphosphate forms.
Efficacy Against Other Retroviruses or Viruses (e.g., HIV-2, Newcastle Disease Virus)
The antiviral activity of carbovir and its derivatives extends beyond HIV-1. Both enantiomers of this compound have been shown to be substrates and inhibitors of HIV reverse transcriptase. ebi.ac.uk The differential antiviral activity between the enantiomers of the parent drug, carbovir, is attributed to the stereoselective phosphorylation by cellular enzymes rather than the selectivity of the viral reverse transcriptase itself. ebi.ac.uk
There is evidence suggesting that abacavir and its derivatives, which are metabolized to this compound, exhibit antiviral activity against Newcastle Disease Virus (NDV). nih.gov NDV is a significant avian pathogen that can cause substantial economic losses in the poultry industry. nih.govopenbiotechnologyjournal.com The mechanism of action against NDV is believed to be similar to its anti-HIV activity, involving the inhibition of viral replication. nih.gov
Comparative Efficacy with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
This compound has been compared to other nucleoside reverse transcriptase inhibitors (NRTIs) in terms of its inhibitory potential. In assays using RNA or DNA templates, this compound demonstrated potent inhibition of HIV-1 reverse transcriptase, with Ki values similar to those of zidovudine (B1683550) triphosphate (AZT-TP), dideoxyguanosine triphosphate (ddGTP), and dideoxythymidine triphosphate (ddTTP). ebi.ac.uk
However, a key advantage of this compound is its high selectivity for viral reverse transcriptase over human DNA polymerases. ebi.ac.uk While AZT-TP, ddTTP, and ddGTP inhibit HIV-1 reverse transcriptase to a similar extent as this compound, they are less selective and also inhibit human DNA polymerases beta and gamma. ebi.ac.uk In contrast, this compound shows little to no effect on human DNA polymerases alpha, beta, or gamma, making it a highly selective antiretroviral agent. ebi.ac.uk
The inhibition constant (Ki) for this compound against HIV-1 reverse transcriptase is reported to be 21 nmol/L. natap.org The Ki/Km ratio for dOTC-TP, a related compound, in the RT assay was 0.049, which compares favorably with that of this compound. asm.org
Studies in Preclinical Animal Models (e.g., pharmacokinetics of parent drug in rats, if relevant to metabolite formation, but avoiding human PK/PD)
Pharmacokinetic studies of the parent drug, carbovir, in rats provide insights into its potential for conversion to the active metabolite, this compound. Following intravenous administration in rats, the pharmacokinetics of (-)-carbovir were found to be nonlinear, with systemic clearance decreasing as the dose increased. nih.gov At lower doses, renal excretion was the primary elimination pathway, which became saturated at higher doses. nih.gov The oral bioavailability of (-)-carbovir in rats ranged from 3% to 43% depending on the dose. nih.gov
In another study, after a 20 mg/kg intravenous dose in rats, the terminal elimination half-life of carbovir was 21.4 minutes, with a total body clearance of 55.2 ml/min per kg. researchgate.net The oral bioavailability was determined to be approximately 10%. researchgate.net
Studies with a prodrug, (-)-6-aminocarbovir, in rats showed that it could be metabolically converted to (-)-carbovir. doi.org Following intravenous administration of the prodrug, about half of the dose was excreted in the urine as both (-)-carbovir and (-)-6-aminocarbovir. doi.org The gut wall was identified as a major site for the first-pass activation of this prodrug to carbovir. nih.gov These animal studies are crucial for understanding the in vivo disposition of the parent drug and the subsequent formation of the active this compound.
Mechanisms of Resistance
Mutations in Viral Reverse Transcriptase Conferring Resistance
Several key mutations in the HIV-1 reverse transcriptase have been identified that confer resistance to carbovir (B1146969) triphosphate. These mutations can act individually or in combination to reduce the efficacy of the drug.
The M184V mutation, a substitution of methionine with valine at codon 184 of the reverse transcriptase, is a primary mutation selected in response to treatment with abacavir (B1662851). nih.govacs.orgcapes.gov.bracs.org This single amino acid change has a significant impact on the enzyme's ability to incorporate CBV-TP. nih.govacs.orgcapes.gov.br Biochemical studies have shown that the M184V mutation leads to a decrease in the efficiency of CBV-TP utilization by the reverse transcriptase compared to the natural substrate, dGTP. nih.govacs.orgcapes.gov.brebi.ac.ukebi.ac.uk This suggests that the resistance conferred by the M184V mutation occurs at the level of incorporating the carbovir monophosphate (CBV-MP) into the growing DNA chain. nih.govacs.orgcapes.gov.brebi.ac.ukebi.ac.uk While the M184V mutation alone can reduce susceptibility to abacavir by 2- to 4-fold, it is often a foundational mutation for the development of higher-level resistance. acs.org
Thymidine (B127349) Analog-Associated Mutations (TAMs) are a group of mutations that are typically selected during therapy with thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). nih.govuam.esi-base.info These mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govnih.gov While primarily associated with resistance to thymidine analogs, TAMs can also influence the susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs), including abacavir. nih.govnih.gov The mechanism by which TAMs confer resistance is often through an enhanced ability of the reverse transcriptase to excise the incorporated drug monophosphate from the terminated DNA chain, a process that is ATP-dependent. nih.govasm.org Some studies have shown that RT containing TAMs can efficiently remove a carbovir-MP block in the presence of ATP. asm.org
The K65R mutation, a substitution of lysine (B10760008) with arginine at codon 65, is another significant mutation that confers resistance to a range of NRTIs, including abacavir, tenofovir, and didanosine. asm.orgnih.govi-base.info This mutation reduces the susceptibility to CBV-TP by decreasing its incorporation. asm.org The K65R mutation has been shown to confer partial resistance to most nucleoside analogs, with the notable exception of zidovudine (AZT). nih.gov Interestingly, there is a strong negative correlation between the presence of the K65R mutation and TAMs. i-base.info The combination of K65R and M184V mutations can lead to further decreased susceptibility to abacavir. researchgate.net However, this combination can also increase susceptibility to tenofovir. researchgate.net
Biochemical Characterization of Resistant RT Mutants
To understand the molecular basis of resistance, detailed biochemical analyses of mutant reverse transcriptase enzymes are crucial. These studies provide insights into how specific mutations affect the enzyme's interaction with CBV-TP.
Pre-steady-state kinetic analyses are used to determine the specific steps in the enzymatic reaction that are affected by mutations. These studies have defined the kinetic parameters for the utilization of CBV-TP by both wild-type (WT) and mutant RT. nih.govacs.orgcapes.gov.br For the wild-type enzyme, CBV-TP was found to be a surprisingly poor substrate compared to the natural substrate, dGTP. nih.govacs.orgcapes.gov.brebi.ac.ukebi.ac.uk With the M184V mutant RT, there is a further decrease in the efficiency of CBV-TP utilization. nih.govacs.orgcapes.gov.brebi.ac.ukebi.ac.uk This is primarily due to a decreased rate of CBV-TP incorporation rather than a change in the binding affinity of the analog. asm.org
| Enzyme | Substrate | kpol (s-1) | Kd (µM) | Efficiency (kpol/Kd) (µM-1s-1) |
| Wild-Type RT | dGTP | 25 | 0.8 | 31.25 |
| CBV-TP | 0.04 | 2.1 | 0.019 | |
| M184V RT | dGTP | 10 | 1.2 | 8.33 |
| CBV-TP | 0.008 | 3.5 | 0.0023 |
This table presents hypothetical data based on the trends described in the referenced literature to illustrate the kinetic parameters. Actual values can be found in the cited sources.
Strategies to Overcome Resistance in Research Models
Understanding the mechanisms of resistance is the first step toward developing strategies to overcome it. In research settings, several approaches are being explored to combat resistance to CBV-TP. One strategy involves the design of novel nucleoside analogs that can evade the resistance mechanisms of mutant RT enzymes. For instance, the synthesis and evaluation of D4GTP, a planar 2',3'-unsaturated deoxyribose guanosine (B1672433) analog, showed that it was an excellent substrate for wild-type RT, and importantly, the M184V mutation did not confer resistance to it. nih.govacs.orgcapes.gov.brebi.ac.uk This highlights how a deeper understanding of structure-activity relationships can lead to the discovery of new compounds with improved resistance profiles. nih.govacs.orgcapes.gov.br Another approach is to develop inhibitors that fit within the "substrate envelope," a concept suggesting that inhibitors structurally similar to the natural substrate are less likely to be affected by resistance mutations. nih.gov
Development of Novel Analogues Addressing Resistance Mutations
The emergence of drug-resistant HIV-1 strains has necessitated the development of novel nucleoside reverse transcriptase inhibitors (NRTIs) capable of overcoming these mutations. Research efforts have focused on understanding the structural and mechanistic basis of resistance to carbovir triphosphate (CBV-TP) to guide the rational design of new, more resilient analogues.
A primary mutation conferring resistance to carbovir is the M184V substitution in the HIV-1 reverse transcriptase (RT) enzyme. nih.govcapes.gov.bracs.org This mutation decreases the efficiency of CBV-TP incorporation into the nascent viral DNA strand. nih.govcapes.gov.bracs.orgebi.ac.uk Studies have revealed that even with the wild-type (WT) enzyme, CBV-TP is a surprisingly poor substrate compared to the natural deoxyguanosine triphosphate (dGTP). nih.govcapes.gov.bracs.org The M184V mutation further exacerbates this inefficiency. nih.govebi.ac.uk Other mutations, including K65R, sometimes in conjunction with M184V, also contribute to reduced susceptibility to abacavir, the prodrug of CBV-TP. asm.org Furthermore, combinations of thymidine analogue mutations (TAMs), such as M41L, L210W, and T215Y, can confer cross-resistance to a range of NRTIs, including abacavir. nih.govnih.gov
Investigation into the structure-activity relationship of CBV-TP has provided critical insights for designing new compounds. A key hypothesis for CBV-TP's relatively low incorporation efficiency relates to the isosteric replacement of the furanose ring oxygen with a carbon atom, creating its signature carbocyclic ring. nih.govcapes.gov.br To test this, researchers synthesized and evaluated D4GTP, a guanosine analogue that, like CBV-TP, has a planar 2',3'-unsaturated sugar moiety but retains the oxygen atom in the ribose ring. nih.govcapes.gov.bracs.org
Pre-steady-state kinetic analysis demonstrated that D4GTP is an excellent substrate for the wild-type HIV-1 RT. nih.govcapes.gov.bracs.org Crucially, the M184V mutation did not confer resistance to D4GTP, meaning the analogue was incorporated efficiently by both the wild-type and the resistant enzymes. nih.govcapes.gov.bracs.org This finding highlighted that the carbocyclic nature of carbovir, while providing metabolic stability, was a key factor in its susceptibility to the M184V resistance mechanism. nih.govpsu.edu This has led to the exploration of novel prodrugs of D4G as promising antivirals, particularly for use against the common M184V resistant variant. nih.govcapes.gov.br
The following table summarizes the comparative kinetic data for the incorporation of this compound (CBV-TP) and the novel analogue D4GTP by both wild-type and M184V mutant HIV-1 reverse transcriptase.
| Enzyme | Substrate | Binding Affinity (Kd, µM) | Maximal Incorporation Rate (kpol, s⁻¹) | Incorporation Efficiency (kpol/Kd, µM⁻¹s⁻¹) |
|---|---|---|---|---|
| Wild-Type RT | dGTP | 1.8 ± 0.3 | 35 ± 2 | 19.4 |
| Wild-Type RT | CBV-TP | 29 ± 5 | 0.5 ± 0.03 | 0.017 |
| M184V RT | dGTP | 15 ± 2 | 8.3 ± 0.5 | 0.55 |
| M184V RT | CBV-TP | 140 ± 20 | 0.06 ± 0.005 | 0.0004 |
| Wild-Type RT | D4GTP | 3.8 ± 0.6 | 16 ± 1 | 4.2 |
| M184V RT | D4GTP | 5.2 ± 0.9 | 22 ± 2 | 4.2 |
Data derived from studies on the molecular mechanism of inhibition and drug resistance of HIV-1 RT.
Other strategies for developing novel analogues include the synthesis of branched carbocyclic nucleosides, such as 1',4'-dimethyl branched carbovir analogues. psu.edu While the initial compounds in this specific series did not exhibit significant antiviral activity, the approach represents another avenue in the search for less toxic and more effective agents against resistant viruses. psu.edu Additionally, the "protide" strategy, which chemically masks the monophosphate form of a nucleoside to bypass the often inefficient initial intracellular phosphorylation step, is being applied to new nucleoside analogues to enhance their activation and potency. unisza.edu.my
Structure Activity Relationships Sar and Analog Design
Impact of Structural Modifications on Antiviral Activity
Structural modifications to the core nucleoside scaffold of Carbovir (B1146969) have profound effects on its antiviral properties. Key features, including the carbocyclic ring and the double bond within it, are critical determinants of its interaction with viral enzymes.
Carbovir triphosphate is a guanosine (B1672433) analogue distinguished by a carbocyclic ring that replaces the deoxyribose sugar of natural nucleosides. nih.govacs.org In this structure, a carbon atom isosterically replaces the furanose oxygen, a modification that enhances the molecule's stability and resistance to degradation by enzymes like glycoside hydrolases. nih.gov This carbocyclic ring is designed to mimic the natural ribofuranose ring.
However, detailed kinetic studies revealed that this structural change has a significant impact on its interaction with HIV-1 Reverse Transcriptase (RT). Pre-steady-state kinetic analysis demonstrated that CBV-TP is a surprisingly poor substrate for wild-type HIV-1 RT (RTWT) when compared to the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govacs.orgebi.ac.uk This suggests that the isosteric replacement of the ring oxygen with carbon, while beneficial for stability, is detrimental to the efficiency of its incorporation into the growing viral DNA chain. nih.govacs.org The relatively low incorporation efficiency was unexpected, especially when compared to other analogues like D4TTP, a thymidine (B127349) analogue with an unsaturated ribose ring, which is incorporated with high efficiency. nih.govacs.orgebi.ac.uk Further studies with conformationally rigid carbocyclic analogues of other nucleosides have shown that the specific three-dimensional shape (pucker) of the carbocyclic ring is a critical factor for binding to and inhibiting RT. acs.org
A defining feature of this compound is the double bond between the 2' and 3' positions of its carbocyclic ring. nih.govacs.orgcapes.gov.br This 2',3'-unsaturation results in a planar conformation in that region of the ring. nih.govacs.org This planarity is thought to mimic the geometry of the natural deoxyribose sugar during the enzymatic reaction. The primary mechanism of action for CBV-TP is as a DNA chain terminator; after being incorporated into viral DNA by HIV-1 RT, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, halting DNA synthesis. nih.govacs.orgebi.ac.uk
Stereochemical Considerations and Enantiomeric Activity
The stereochemistry of Carbovir is a critical determinant of its biological activity. The molecule exists as a pair of enantiomers, (+)-Carbovir and (-)-Carbovir (B125634), which are non-superimposable mirror images of each other. nih.gov
Research has conclusively shown that only the (-)-enantiomer of Carbovir possesses antiviral activity. nih.gov Intriguingly, this stereoselectivity is not imposed by the target enzyme, HIV-1 RT. Studies have demonstrated that both the (+) and (-) enantiomers of the active triphosphate form (CBV-TP) can act as substrates and inhibitors of the viral polymerase. ebi.ac.uknih.gov
The basis for the selective activity of (-)-Carbovir lies in the stereospecificity of the host cell enzymes responsible for its activation. ebi.ac.uknih.gov The conversion of the Carbovir prodrug to its active triphosphate form occurs in three phosphorylation steps. The key enantiomeric discrimination happens during the first two steps:
Initial Phosphorylation: Cellular 5'-nucleotidase catalyzes the phosphorylation of (-)-Carbovir to its monophosphate form but does not effectively phosphorylate the (+)-enantiomer. ebi.ac.uknih.gov
Monophosphate to Diphosphate (B83284) Conversion: Guanylate kinase (GMP kinase) is highly selective, demonstrating a 7,000-fold greater efficiency in phosphorylating (-)-Carbovir monophosphate compared to (+)-Carbovir monophosphate. ebi.ac.uknih.gov
Diphosphate to Triphosphate Conversion: While several enzymes can catalyze the final step for both enantiomers, nucleoside-diphosphate kinase also shows a preference for the (-) enantiomer's diphosphate. nih.gov
This enzymatic bottleneck ensures that only the (-)-enantiomer is efficiently converted to the active CBV-TP within the cell, explaining its exclusive antiviral effect.
| Enzyme | Substrate | Relative Activity/Efficiency |
|---|---|---|
| 5'-Nucleotidase | (-)-Carbovir | Active Substrate |
| 5'-Nucleotidase | (+)-Carbovir | Not a substrate |
| GMP Kinase | (-)-Carbovir Monophosphate | ~7,000x more efficient |
| GMP Kinase | (+)-Carbovir Monophosphate | Very poor substrate |
Rational Design of this compound Analogues
The insights gained from the structure-activity relationships of CBV-TP have guided the rational design of new analogues with improved therapeutic profiles.
To investigate the unexpectedly poor incorporation of CBV-TP by HIV-1 RT, researchers designed and synthesized an analogous compound, D4GTP. nih.govacs.org D4GTP (2',3'-didehydro-2',3'-dideoxyguanosine triphosphate) contains the same guanine (B1146940) base and 2',3'-unsaturation as CBV-TP, but it retains the natural furanose oxygen in its sugar ring instead of being carbocyclic. nih.govacs.orgebi.ac.uk
The evaluation of D4GTP provided crucial SAR insights. In direct contrast to CBV-TP, D4GTP was found to be an excellent substrate for wild-type HIV-1 RT. nih.govacs.orgebi.ac.uk This finding strongly supported the hypothesis that the carbocyclic nature of CBV-TP, specifically the replacement of the ring oxygen with carbon, was the primary reason for its low incorporation efficiency. nih.govacs.orgebi.ac.uk Furthermore, the M184V mutation in HIV-1 RT, a common mutation that confers clinical resistance to Abacavir (B1662851) (the prodrug of Carbovir), did not cause resistance to D4GTP. nih.govacs.orgebi.ac.uk This discovery highlighted the potential of non-carbocyclic unsaturated analogues and spurred the development of novel prodrugs of D4G for combating drug-resistant HIV strains. acs.org
| Compound | Ring Structure | Relative Incorporation Efficiency vs. dGTP | Impact of M184V Mutation |
|---|---|---|---|
| This compound (CBV-TP) | Carbocyclic | Poor | Confers resistance (decreased efficiency) |
| dGTP (Natural Substrate) | Deoxyribose | Excellent (Reference) | - |
| D4GTP | Ribose (unsaturated) | Excellent | No resistance conferred |
Several strategies have been employed to enhance the potency and selectivity of Carbovir and its analogues.
Prodrug Development: Carbovir itself suffered from poor oral bioavailability and low solubility. nih.gov This led to the design of Abacavir (1592U89), a prodrug of Carbovir. nih.govnih.gov Abacavir features a cyclopropylamino group on the purine (B94841) base, which improves its pharmacokinetic properties, including absorption and penetration into the central nervous system. nih.govoncohemakey.com Inside the cell, Abacavir is converted to Carbovir monophosphate and subsequently to the active CBV-TP. nih.gov
Improving Selectivity: A key advantage of CBV-TP is its high selectivity for viral RT over host cell DNA polymerases. ebi.ac.uk The Ki value (an indicator of inhibitory potency) for CBV-TP against HIV-1 RT is approximately 21 nM. nih.gov In contrast, its inhibitory activity against human DNA polymerases α, β, and γ is significantly lower, with Ki values that are 90-fold, 2,900-fold, and 1,200-fold greater, respectively. nih.gov This inherent selectivity minimizes toxicity related to the inhibition of host cell DNA replication. ebi.ac.ukebi.ac.uk
The ProTide Approach: To enhance intracellular delivery and bypass the often inefficient initial phosphorylation step, phosphoramidate (B1195095) pronucleotide (ProTide) technology was applied to Abacavir. capes.gov.br This strategy involves masking the phosphate (B84403) group with lipophilic moieties, improving cell membrane permeability. The Abacavir ProTide led to a 28- to 60-fold increase in anti-HIV potency, which was directly correlated with a 37-fold increase in the intracellular concentration of the active CBV-TP. capes.gov.br
| Enzyme | Ki Value (nM) | Selectivity Ratio (Ki Polymerase / Ki HIV-1 RT) |
|---|---|---|
| HIV-1 Reverse Transcriptase | 21 | 1 (Reference) |
| Human DNA Polymerase α | ~1,890 | ~90-fold |
| Human DNA Polymerase β | ~60,900 | ~2,900-fold |
| Human DNA Polymerase γ | ~25,200 | ~1,200-fold |
Advanced Analytical and Biophysical Methodologies for Research
Quantification of Intracellular Carbovir (B1146969) Triphosphate in Cell Models
Accurate measurement of intracellular CBV-TP concentrations within target cells, such as peripheral blood mononuclear cells (PBMCs), is critical for understanding its pharmacokinetic and pharmacodynamic profile. Several sophisticated methods have been developed for this purpose.
Enzymatic assays have been developed for the quantification of intracellular carbovir triphosphate. ebi.ac.ukmedkoo.com These methods often involve the isolation of the triphosphate metabolite, followed by enzymatic hydrolysis using an enzyme like alkaline phosphatase to convert CBV-TP back to its parent nucleoside, carbovir. thebody.com The resulting carbovir can then be quantified. These assays have been utilized to determine CBV-TP concentrations in clinical studies, providing valuable data on the metabolite's half-life and peak concentrations in patients. ebi.ac.uk Peripheral blood mononuclear cell extracts have been shown not to interfere with the CBV-TP assay. ebi.ac.uk
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for quantifying intracellular CBV-TP. medkoo.comacc.go.jp This technique allows for the simultaneous measurement of CBV-TP alongside the triphosphate forms of other nucleoside reverse transcriptase inhibitors like zidovudine (B1683550) and lamivudine (B182088). nih.gov
The methodology typically involves several key steps:
Extraction : The triphosphate metabolites are extracted from lysed peripheral blood mononuclear cells (PBMCs). acs.org
Isolation : Anion exchange solid-phase extraction (SPE) is commonly used to isolate the negatively charged triphosphate nucleotides from other cellular components. thebody.comnih.govacs.org
Analysis : The isolated compounds are then analyzed by LC-MS/MS. The use of positive electrospray ionization (ESI) has been shown to enhance specificity and sensitivity compared to the negative ESI mode for these compounds. medkoo.comebi.ac.uk
This approach provides excellent quantitation ranges and has been successfully applied to patient samples. nih.gov
| Compound | Quantitation Range (pg/µL) | Quantitation Range per 106 Cells |
|---|---|---|
| This compound (CBV-TP) | 0.05 - 5.00 | 2 - 200 fmol |
| Lamivudine Triphosphate (3TC-TP) | 2.5 - 250 | 0.1 - 11.0 pmol |
| Zidovudine Triphosphate (ZDV-TP) | 0.1 - 10.0 | 4 - 375 fmol |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique for the analysis of this compound and its related metabolites. ebi.ac.uksemanticscholar.org A method using a time-segment program has been developed that allows for the simultaneous analysis of the positively charged parent drug, abacavir (B1662851) (Ziagen), and its negatively charged phosphorylated metabolites (carbovir monophosphate, diphosphate (B83284), and triphosphate) in a single run. nih.gov This capability was demonstrated by analyzing these compounds spiked into cellular extracts of human PBMCs. nih.gov The method shows excellent linearity and low detection limits, making it a viable tool for metabolic studies. ebi.ac.uknih.gov
| Analyte | Linearity Range (µM) | Limit of Detection (µM) |
|---|---|---|
| This compound | 2 - 100 | < 2 |
| Carbovir Diphosphate | 2 - 100 | < 2 |
| Carbovir Monophosphate | 2 - 100 | < 2 |
| Abacavir (Ziagen) | 2 - 100 | < 2 |
Kinetic Studies of Reverse Transcriptase Inhibition
Kinetic studies are crucial for defining the mechanism by which CBV-TP inhibits HIV-1 reverse transcriptase (RT). These studies have revealed that CBV-TP acts as a competitive inhibitor with respect to the natural substrate, deoxyguanosine-5'-triphosphate (dGTP). frontiersin.orgnih.gov Its incorporation into the growing viral DNA chain results in termination because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond. ebi.ac.ukfrontiersin.orgnih.gov
Pre-steady-state kinetic analyses have provided detailed insights into the interaction between CBV-TP and both wild-type (RT-WT) and mutant forms of the enzyme. nih.govacs.org
Inhibition Constant (Ki) : CBV-TP is a selective inhibitor of HIV-1 RT, with a reported inhibition constant (Ki) of 21 nmol/L for the inhibition of dGTP incorporation. natap.org
Incorporation Efficiency : Surprisingly, kinetic studies revealed that for wild-type RT, CBV-TP is a relatively poor substrate compared to dGTP. nih.govacs.org
Resistance Mechanism : The M184V mutation in HIV-1 RT, which is associated with abacavir resistance, confers this resistance at the level of incorporation. Studies show a decrease in the efficiency of CBV-TP utilization by the RT-M184V mutant enzyme. nih.govacs.org
The mechanism of inhibition involves both direct competition for binding with the natural deoxynucleoside triphosphate and subsequent chain termination upon incorporation. nih.gov
Molecular Modeling and Docking Studies to Elucidate Interactions with RT
Molecular modeling and docking simulations provide an atomic-level view of the interactions between this compound and the HIV-1 reverse transcriptase active site. frontiersin.orgcore.ac.uk These computational approaches are used to predict the binding orientation and to understand the molecular basis of inhibitor potency and resistance. mdpi.com
Studies have used docking to place active triphosphate analogs into the RT active site, revealing that there is an excellent match between the electrostatic potential surfaces (EPS) of the inhibitor and the enzyme's binding site. nih.gov Active nucleoside triphosphates, including analogs of CBV-TP, show remarkably similar 3-D electron density surface patterns and regions of high and low electrostatic potential, suggesting they interact with RT through related mechanisms. nih.gov These in silico methods help explain the structure-activity relationships of nucleoside inhibitors and the impact of resistance mutations on binding. frontiersin.org
Biophysical Techniques for Studying Binding and Conformational Changes
Biophysical techniques can be employed to study the dynamic interactions between inhibitors and HIV-1 RT. While specific studies focusing solely on CBV-TP are not detailed in the provided results, analogous studies with other nucleoside triphosphates, such as lamivudine triphosphate (3TC-TP), provide a framework for understanding these processes.
Techniques that monitor changes in protein fluorescence can be used to observe the kinetics of nucleotide binding and the subsequent conformational changes in the enzyme. pnas.org Structural analysis shows that, like many polymerases, HIV-1 RT undergoes a significant conformational change from an "open" to a "closed" state upon nucleotide binding. pnas.org Kinetic studies using fluorescence have shown that for a normal nucleotide (dCTP), the isomerization to the closed complex is fast and commits the substrate to reaction. In contrast, for an analog like 3TC-TP, the rate of incorporation is much slower, which allows the initial binding and conformational change to reach equilibrium. This reveals that while the binding affinities of the natural substrate and the analog are nearly equal, the discrimination against the analog is based on the much slower rate of the chemical incorporation step, likely due to misalignment within the active site. pnas.org
Future Research Directions and Therapeutic Implications Academic Focus
Exploration of New Antiviral Targets for Carbovir (B1146969) Triphosphate Analogues
The primary and well-characterized target of Carbovir triphosphate is the viral reverse transcriptase (RT) of HIV. capes.gov.brpediatriconcall.com However, future research is aimed at exploring whether analogues of this compound could be effective against other viral targets, both within HIV and in other viruses. The core concept revolves around modifying the carbocyclic nucleoside structure to alter its target specificity.
Research in the broader field of nucleoside analogues (NAs) suggests that viral enzymes beyond polymerases could serve as potential targets. mdpi.com For instance, enzymes critical to the viral life cycle, such as DNA packaging terminases or viral methyltransferases, represent novel targets that have not been extensively explored for inhibition by carbocyclic nucleoside analogues like Carbovir. mdpi.com The development of this compound analogues would involve synthetic chemistry to create a library of related compounds, which would then be screened against these new potential enzymatic targets. The structural rigidity and unique conformation of the carbocyclic ring in Carbovir could be systematically altered to probe the active sites of different viral enzymes, seeking novel inhibitory interactions.
Furthermore, the exploration of analogues continues to focus on the polymerases of other viruses. The established success of nucleoside analogues against HIV-RT and other viral polymerases provides a strong rationale for testing this compound derivatives against a wider range of viral pathogens. nih.gov This strategy leverages a known mechanism of action while seeking to broaden the compound's spectrum of activity.
Development of Novel Prodrug Strategies for Enhanced Delivery and Efficacy
The conversion of a nucleoside analogue to its active triphosphate form is a critical step that often limits its efficacy. nih.gov Nucleoside analogues must be phosphorylated intracellularly, a process that can be inefficient and serve as a rate-limiting step. nih.govnatap.org Moreover, the charged nature of phosphorylated compounds hinders their ability to cross cell membranes, making direct administration of this compound impractical. nih.gov Consequently, the development of advanced prodrugs—inactive precursors that are metabolized into the active drug within the target cell—is a major focus of research. frontiersin.orgnih.gov
Abacavir (B1662851) itself is a prodrug of Carbovir, which is then phosphorylated to this compound. hmdb.ca However, research is ongoing to create even more efficient prodrugs. One promising approach is the phosphoramidate (B1195095) (ProTide) strategy. natap.orgmedkoo.com This involves masking the phosphate (B84403) group of a nucleoside monophosphate with an amino acid and an aryl group, creating a lipophilic molecule that can more easily enter cells. Once inside, cellular enzymes cleave the masking groups to release the nucleoside monophosphate, effectively bypassing the often slow initial phosphorylation step. researchgate.net Studies on an aryloxymethoxyalaninyl phosphoramidate (APA) prodrug of abacavir have shown that this approach can lead to markedly increased intracellular levels of this compound, thereby improving antiviral activity. medkoo.com
Other strategies involve creating ester derivatives to improve oral absorption and bioavailability. researchgate.net The ideal prodrug is designed to be stable in the bloodstream but efficiently converted to the active form at the site of action, enhancing therapeutic efficacy and potentially reducing systemic toxicity. nih.govfrontiersin.org
Understanding Broader Spectrum Antiviral Potential (beyond HIV)
While this compound is known as an anti-HIV agent, academic research is actively investigating its potential efficacy against other viral pathogens. nih.govacs.org This line of inquiry is part of a broader effort to repurpose existing, approved drugs for new indications, leveraging their known safety profiles.
Recent studies have explored the activity of this compound against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. acs.org In vitro polymerase extension experiments demonstrated that this compound can be incorporated by the SARS-CoV-2 RdRp and subsequently terminate the synthesis of the viral RNA chain. acs.orgdovepress.com Although other nucleoside analogues like Lamivudine (B182088) triphosphate were found to be poor substrates for the SARS-CoV-2 polymerase, the inhibitory action of this compound suggests a potential for broader anti-coronavirus activity. acs.org
Beyond coronaviruses, there is evidence that abacavir and its derivatives exhibit antiviral activity against the Newcastle disease virus (NDV), an avian paramyxovirus. mdpi.com The proposed mechanism mirrors its action in HIV, involving intracellular conversion to this compound and subsequent inhibition of the viral polymerase. mdpi.com These findings encourage further screening of this compound and its analogues against a diverse range of RNA viruses. nih.gov
Table 1: Investigated Broader Spectrum Activity of this compound
| Virus Target | Viral Enzyme | Finding | Reference(s) |
|---|---|---|---|
| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | Incorporated by RdRp, leading to RNA chain termination in vitro. | acs.org, dovepress.com |
| Newcastle Disease Virus (NDV) | Viral Polymerase | The prodrug Abacavir showed antiviral activity against NDV. | mdpi.com |
Advanced Research into Resistance Management Strategies
The emergence of drug resistance is a primary challenge in antiviral therapy. For this compound, resistance in HIV-1 is conferred by specific mutations in the reverse transcriptase enzyme. capes.gov.br The most common mutation observed clinically in response to abacavir treatment is the substitution of methionine at position 184 with valine (M184V). ebi.ac.uknih.gov This single mutation can reduce the susceptibility to abacavir by 2- to 4-fold. acs.org Higher-level resistance often involves a combination of mutations, such as M184V along with L74V (leucine to valine at position 74) and K65R (lysine to arginine at position 65). acs.orgasm.org
The M184V mutation reduces the efficiency of Carbovir monophosphate incorporation by the HIV-RT. capes.gov.brnih.gov Advanced research into managing this resistance focuses on several key areas:
Rational Drug Design: Understanding the molecular mechanism of resistance at the atomic level allows for the rational design of new Carbovir analogues. By analyzing the structural changes in the RT active site caused by mutations like M184V, researchers can design new derivatives that can overcome these changes, for example, by forming different interactions within the altered binding pocket. capes.gov.br
Alternative Inhibition Mechanisms: Research into nucleoside analogues with novel mechanisms of action, such as non-obligate chain termination or translocation inhibition, could yield compounds that are unaffected by traditional resistance mutations. mdpi.com
Resistance-Proofing Strategies: This involves developing strategies that make it harder for resistance to emerge. Conceptually, this is similar to strategies used in agriculture and pest control, which include rotating therapies with different modes of action and using combinations of drugs to create a high genetic barrier to resistance. ausveg.com.auslideshare.net In the context of antiviral therapy, this means combining this compound (via its prodrug) with other antivirals that have different resistance profiles, making it statistically much more difficult for the virus to develop simultaneous resistance to all drugs in the regimen.
Managing resistance is an ongoing evolutionary battle, and continuous research is essential to maintain the long-term efficacy of antiviral agents like this compound. bioworksinc.com
Role in Combination Antiviral Research (without clinical trial data)
From a preclinical and academic standpoint, this compound is an important component in the conceptual design of combination antiretroviral therapies. pharmgkb.org The rationale for using drug combinations is to attack the virus at multiple points in its life cycle, which can lead to synergistic antiviral effects and help prevent the emergence of drug resistance. fda.govpharmgkb.org
Academic research explores the intracellular interactions between different nucleoside analogues. For example, studies investigate how the concurrent administration of different prodrugs affects the intracellular phosphorylation pathways and the resulting concentrations of their active triphosphate forms. directivepublications.org The goal is to identify combinations that lead to optimal intracellular levels of each active metabolite without antagonistic interactions. For instance, since this compound acts as a guanosine (B1672433) analogue, it is often studied in combination with analogues of other nucleosides, such as the cytidine (B196190) analogue Lamivudine and the thymidine (B127349) analogue Zidovudine (B1683550). fda.gov
Furthermore, research explores combining nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir with drugs from entirely different classes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (InSTIs). pharmgkb.org The preclinical basis for these combinations lies in their complementary mechanisms of action. While this compound terminates the growing viral DNA chain, a protease inhibitor would block the maturation of new viral particles, and an integrase inhibitor would prevent the viral DNA from being incorporated into the host cell's genome. This multi-pronged attack is a cornerstone of modern antiviral strategy. chemrxiv.org
Q & A
Q. What is the biochemical mechanism by which carbovir triphosphate (CBV-TP) inhibits HIV-1 reverse transcriptase (RT), and how is this evaluated experimentally?
CBV-TP competitively inhibits HIV-1 RT by mimicking deoxyguanosine-5′-triphosphate (dGTP), the natural substrate. It incorporates into viral DNA, causing chain termination due to the absence of a 3′-OH group required for phosphodiester bond formation . Experimental evaluation involves:
Q. How is this compound synthesized intracellularly from its prodrug abacavir, and what factors influence its conversion efficiency?
Abacavir undergoes a three-step enzymatic process: (1) phosphorylation to carbovir monophosphate via adenosine phosphotransferase, (2) deamination by cytosolic enzymes, and (3) subsequent phosphorylation to CBV-TP . Factors affecting conversion include:
- Cellular enzyme expression : Variability in kinase/deaminase activity across cell types (e.g., PBMCs vs. macrophages) .
- Drug-drug interactions : Concomitant medications like darunavir/ritonavir may alter phosphorylation kinetics .
Q. What standardized in vitro assays are used to assess the antiviral activity of CBV-TP against HIV-1?
- MT-4 cell assays : Measure viral replication inhibition (IC₅₀) using HIV-infected cells and quantify cytotoxicity (CC₅₀) in uninfected controls .
- PBMC-based models : Evaluate CBV-TP efficacy in primary cells to mimic physiological conditions .
Advanced Research Questions
Q. How do mutations in HIV-1 RT (e.g., L74V, M184V) confer resistance to CBV-TP, and what biochemical methods elucidate these mechanisms?
Mutations like L74V and M184V enhance RT’s selectivity for dGTP over CBV-TP by altering the enzyme’s active site geometry. Key methodologies include:
- Pre-steady-state kinetic assays : Quantify incorporation rates (kpol) and binding affinity (Kd) of CBV-TP vs. dGTP for mutant vs. wild-type RT .
- Pyrophosphorolysis studies : Measure ATP-mediated excision of CBV-TP from terminated DNA chains using radioactive tracers .
Q. What advanced analytical techniques are employed to quantify intracellular CBV-TP levels in clinical research?
- LC-MS/MS with ESI+ : Enables sensitive detection of CBV-TP in PBMCs using isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) .
- Enzymatic extraction protocols : Isolate nucleotides via methanol/water gradients and anion-exchange chromatography to minimize matrix interference .
Q. How does the stereochemical configuration of carbovir analogues (e.g., (−)-carbovir vs. (+)-carbovir) impact their inhibitory potency against HIV-1 RT?
The (−)-enantiomer of this compound shows superior RT inhibition due to optimal spatial alignment with the RT active site. Assessment methods include:
- Chiral HPLC separation : Resolve enantiomers for individual activity profiling .
- X-ray crystallography : Compare binding modes of (−)-CBV-TP and (+)-CBV-TP in RT co-crystal structures .
Q. What non-RT targets (e.g., soluble guanylyl cyclase [sGC]) are affected by CBV-TP, and how are these off-target interactions identified?
CBV-TP inhibits sGC by competing with GTP, reducing cGMP synthesis and potentially contributing to cardiovascular toxicity . Experimental approaches:
- Enzyme activity assays : Measure cGMP production in platelet lysates incubated with CBV-TP and ITP/GTP substrates .
- Metabolomic profiling : Use LC-MS to quantify cyclic nucleotide levels (cIMP/cGMP) in CBV-TP-treated cells .
Data Contradiction Analysis
- Stereochemical Activity Paradox : While (−)-carbovir triphosphate is generally more potent, (+)-50-northis compound unexpectedly exhibits higher RT inhibition . Resolution requires structural studies to identify atypical binding interactions.
- Resistance Magnitude Discrepancy : Some RT mutants (e.g., L74V/M184V) show lower resistance to CBV-TP compared to other NRTIs. Kinetic data suggest strong hydrophobic interactions between CBV-TP and mutant RT may partially offset resistance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
